1-(2-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
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Overview
Description
1-(2-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core with a piperidin-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrolidine-2,5-dione core, followed by the introduction of the piperidin-1-yl group through nucleophilic substitution reactions. The methoxyphenylsulfonyl group is then introduced via sulfonylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
1-(2-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(4-(Phenylsulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
- 1-(2-(4-(Methylsulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
- 1-(2-(4-(Ethylsulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
Uniqueness
1-(2-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is unique due to the presence of the methoxyphenylsulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various research and industrial applications.
Properties
IUPAC Name |
1-[2-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S/c1-26-13-2-4-14(5-3-13)27(24,25)15-8-10-19(11-9-15)18(23)12-20-16(21)6-7-17(20)22/h2-5,15H,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMCUCZDJCXMSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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